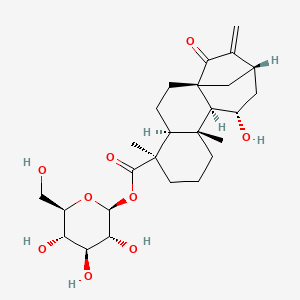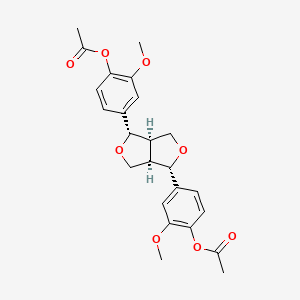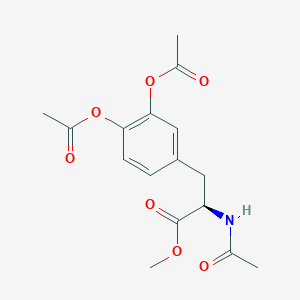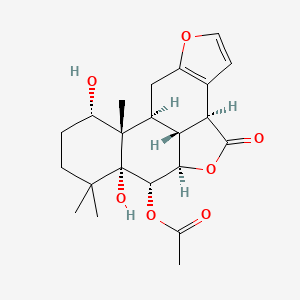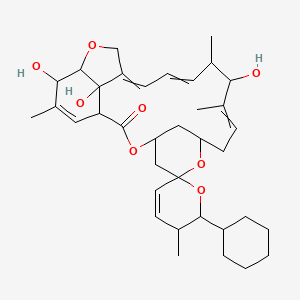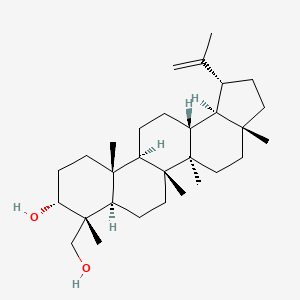
20(29)-Lupene-3,23-diol
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its occurrence in nature or its role in biological systems if applicable.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity towards other chemical reagents.Applications De Recherche Scientifique
Anti-Cancer Activity
Lupane-type triterpenoids, including "20(29)-Lupene-3,23-diol," have shown promising cytotoxic activities against cancer cell lines. For instance, compounds isolated from Elaeodendron transvaalense exhibited varying degrees of cytotoxicity against breast cancer cell lines, highlighting their potential in cancer therapy (Tshikalange & Hussein, 2010). Similarly, lupane-type triterpenoids from the stem bark of Glochidion zeylanicum and Phyllanthus flexuosus were tested for their inhibitory effects on tumor promotion, indicating anti-tumor promoting activity (Tanaka, Kinouchi, Wada, & Tokuda, 2004).
Antibacterial Activity
Research on the roots of Paullinia pinnata yielded a new lupeol ester that demonstrated significant antibacterial activity, supporting the use of this plant in traditional medicine for treating bacterial infections (Lasisi, Ayinde, Adeleye, Onocha, Oladosu, & Idowu, 2015). This finding adds to the evidence of lupane-type triterpenoids' role in combating microbial threats.
Chemopreventive Properties
The chemopreventive properties of lupeol and similar compounds have been extensively studied. Lupeol, a compound related to "20(29)-Lupene-3,23-diol," exhibits a wide range of biological activities, including anti-inflammatory and anti-arthritic effects, and shows promise as a chemopreventive agent for various disorders (Wal, Wal, Sharma, & Rai, 2011). Its effectiveness without toxicity to normal cells underscores its potential for clinical use.
Anti-Inflammatory and Neuroprotective Effects
The anti-neuroinflammatory activity of lupane-type triterpenes has been demonstrated in studies, such as those on the leaves of Acanthopanax gracilistylus, which revealed compounds that showed moderate inhibitory effects on nitric oxide production in microglial cells, indicating potential neuroprotective benefits (Li, Zou, Wang, Kim, Lu, Ko, Yook, Kim, & Liu, 2018).
Anti-Urolithiatic Activity
Triterpenes, including "20(29)-Lupene-3,23-diol," have shown efficacy in reducing the risk of stone formation, as demonstrated by their ability to minimize crystal-induced renal peroxidative changes, thereby preventing tissue damage and diluting urinary stone-forming constituents (Malini, Lenin, & Varalakshmi, 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and disposing of the compound.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and activities of the compound. This could include potential applications of the compound, modifications to improve its activity, or studies to better understand its mechanism of action.
Propriétés
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPTXGFYWKJJB-DACKGDCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20(29)-Lupene-3,23-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




